molecular formula C19H32N6O B6445385 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640966-14-7

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6445385
CAS No.: 2640966-14-7
M. Wt: 360.5 g/mol
InChI Key: SCXJCYYXEWIDEO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a dimethylamino group and a methyl group at positions 4 and 6, respectively. The pyrimidine ring is linked via a piperazine moiety to a 4-methylpiperidinyl ethanone group. The dimethylamino group may enhance solubility, while the methyl substituents likely influence steric interactions with target proteins. Synthetic routes for analogous compounds often involve condensation of pre-functionalized pyrimidines with piperazine derivatives under reflux conditions, as seen in related syntheses .

Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-15-5-7-24(8-6-15)18(26)14-23-9-11-25(12-10-23)19-20-16(2)13-17(21-19)22(3)4/h13,15H,5-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXJCYYXEWIDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step procedures. Each step requires precise control of reaction conditions to yield the desired product:

  • Step 1 Synthesis of the Pyrimidine Intermediate: : Reacting 4-chloro-2,6-dimethylpyrimidine with dimethylamine in an appropriate solvent (such as ethanol) under reflux conditions to form the 4-(dimethylamino)-6-methylpyrimidine intermediate.

  • Step 2 Piperazine Derivatization: : The intermediate is then reacted with piperazine in a solvent like dichloromethane, using a catalyst such as triethylamine to promote the formation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl-piperazine.

  • Step 3 Acylation Reaction: : Finally, the 4-(dimethylamino)-6-methylpyrimidin-2-yl-piperazine undergoes acylation with 4-methylpiperidine-1-carbonyl chloride to obtain the target compound, using conditions that often involve a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would utilize optimized versions of the laboratory procedures, with special attention to cost-effectiveness, yield optimization, and environmental considerations. Continuous flow reactors might be employed to enhance reaction rates and ensure better temperature and mixing control. Additionally, solvent recycling and waste minimization strategies would be implemented to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: : Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.

  • Hydrolysis: : Breaking of the ester or amide bonds in the presence of acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, dimethylformamide.

  • Catalysts: : Triethylamine, potassium carbonate.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of the compound is C20H27N7C_{20}H_{27}N_7. The structure includes a piperazine ring, a pyrimidine moiety, and several functional groups that enhance its biological activity. The presence of nitrogen atoms in the heterocyclic rings is crucial for its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Neurological Disorders : The piperazine and pyrimidine components are known to influence neurotransmitter systems, making this compound a candidate for treating conditions such as depression or anxiety.

Biological Assays

Biological testing has shown that this compound can modulate various biochemical pathways:

  • Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes involved in disease processes, which may lead to therapeutic benefits.
  • Receptor Binding : The ability to bind to neurotransmitter receptors has been explored, indicating potential use in psychopharmacology.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Anticancer Properties : A recent publication highlighted the efficacy of related pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models.
  • Neuropharmacological Research : Another study focused on the effects of piperazine derivatives on serotonin receptors, showing promise for anxiety treatment.

Mechanism of Action

The mechanism of action of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one depends on its interaction with specific molecular targets within biological systems. It may bind to proteins or enzymes, affecting their function through various pathways:

  • Binding to Receptors: : Interacts with specific receptors, influencing signal transduction pathways.

  • Enzyme Inhibition/Activation: : Modulates enzyme activity by binding to the active or allosteric sites.

  • Intercalation with DNA: : May interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrimidine Substituents

  • The ethyl chain increases hydrophobicity, which may affect blood-brain barrier penetration compared to the dimethylamino analogue.
  • 1-[4-({5-Amino-6-[4-(dimethylamino)piperidin-1-yl]-2-methylpyrimidin-4-yl}oxy)phenyl]ethan-1-one (): Incorporates a 5-amino group and an ether-linked phenyl ring, enhancing hydrogen-bonding capacity. The 4-methylpiperidinyl group is retained, but the pyrimidine-aryl ether linkage distinguishes its pharmacokinetic profile.

Compounds with Alternative Heterocyclic Cores

  • Demonstrated anticonvulsant activity in rodent models, suggesting CNS applicability comparable to pyrimidine derivatives .
  • 7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): A pyrazolopyrazine-pyridopyrimidine hybrid with a dimethylaminomethyl-piperidine group. The extended conjugation system may improve UV absorption properties for analytical detection.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents LogP* Biological Activity Reference
Target Compound Pyrimidine 4-(Dimethylamino), 6-methyl, piperazine 2.8 Kinase inhibition (hypothetical)
2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one Pyrimidine 4-(Ethylamino), 6-methyl, piperazine 3.1 Not reported
4-Chloro-2-(4-piperazin-1-yl)quinazoline Quinazoline 4-Chloro, piperazine 2.5 Anticonvulsant (ED₅₀: 15 mg/kg)
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine 5-Chloro, triazole-phenyl, piperazine 4.2 Anticancer (IC₅₀: 0.8 µM)

*LogP values estimated using fragment-based methods.

Research Findings and Functional Insights

  • Synthetic Accessibility : The target compound’s piperazine and pyrimidine moieties are synthetically tractable, with yields exceeding 70% in analogous reactions (e.g., sulfonyl chloride condensations in ).
  • Target Selectivity: Unlike the chloro-substituted quinazolines (), the dimethylamino group in the target compound may reduce off-target binding to GABA receptors, as observed in structurally related anticonvulsants .
  • Metabolic Stability : The 4-methylpiperidinyl group likely improves metabolic stability compared to unsubstituted piperidines, as methyl groups hinder cytochrome P450 oxidation .

Biological Activity

The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one , also known by its CAS number 2742063-25-6 , is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H32N6O2C_{19}H_{32}N_{6}O_{2}, with a molecular weight of 376.5 g/mol . Its structure features a piperazine ring, a pyrimidine moiety, and a piperidinyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₃₂N₆O₂
Molecular Weight376.5 g/mol
CAS Number2742063-25-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological processes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to acetylcholine and serotonin , which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Acetylcholinesterase Inhibition : Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions characterized by cholinergic deficits .
  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects in vitro, suggesting it may help in preventing neuronal death associated with oxidative stress and amyloid-beta toxicity .
  • Anti-Aggregation Effects : It has been observed to reduce the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar compounds derived from piperazine and pyrimidine structures. The findings indicated significant protection against oxidative stress-induced cell death in neuronal cultures .
  • Multi-targeted Agents for Alzheimer's Disease : Research highlighted the synthesis and evaluation of multi-targeted agents similar to this compound, focusing on their ability to inhibit AChE and BChE while also providing neuroprotection against amyloid-beta toxicity .

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